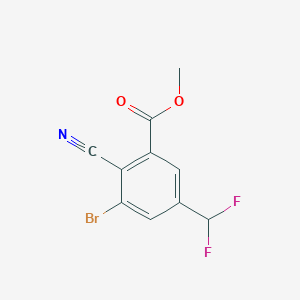

Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-2-5(9(12)13)3-8(11)7(6)4-14/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQXJWWQEPFIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromine atom : Contributes to electrophilic reactivity.

- Cyano group : Enhances polarity and can participate in hydrogen bonding.

- Difluoromethyl group : Increases lipophilicity and metabolic stability, which is crucial for drug design.

The molecular formula is , with a molecular weight of approximately 304.09 g/mol.

This compound interacts with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group enhances its binding affinity to these targets, potentially modulating their activity. This compound may exhibit the following biological effects:

- Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

In Vitro Studies

Studies have shown that this compound exhibits promising biological activities:

- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. For instance, it was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

- A recent study utilized a mouse model to assess the compound's efficacy in treating induced tumors. Mice treated with varying doses exhibited reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of related compounds that share structural similarities:

Applications

This compound has several potential applications:

- Drug Development : Its unique properties make it a candidate for new drug formulations targeting cancer and inflammatory diseases.

- Agrochemicals : The compound's bioactivity could be harnessed in developing agrochemical products with enhanced efficacy.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is characterized by its unique structural features, including:

- Bromine Atom : Enhances lipophilicity, aiding in membrane permeability.

- Cyano Group : Imparts reactivity and potential bioactivity.

- Difluoromethyl Group : Increases stability and bioavailability.

These functional groups contribute to the compound's diverse applications in research and industry.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable for creating derivatives with enhanced biological properties. The compound can be modified to yield other functionalized benzoate derivatives that may exhibit different reactivities or biological activities.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that it may interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth. Research is ongoing to evaluate its efficacy against various cancer cell lines.

- Anti-inflammatory Properties : The presence of the cyano group suggests potential anti-inflammatory activity, making it a candidate for drug development targeting inflammatory diseases.

Agrochemical Development

This compound may also find applications in the agrochemical sector. Its structural characteristics allow for the development of new pesticides or herbicides that can effectively target specific pests while minimizing environmental impact.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Bromination : The introduction of the bromine atom into the benzoate framework.

- Nucleophilic Substitution : Involves replacing the bromine with other nucleophiles or modifying the cyano group.

These synthetic routes not only enhance yield but also allow exploration of derivatives with improved biological properties.

Research has focused on understanding how this compound interacts with biological systems. Studies indicate that it may bind to specific enzymes or receptors, modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other halogenated/fluorinated benzoate esters. Key analogues include:

*Similarity scores based on structural overlap (0–1 scale) .

Substituent Analysis:

- Cyano vs. Chloro/Hydrogen at Position 2: The cyano group in the parent compound is a stronger electron-withdrawing group compared to chloro or hydrogen, increasing the aromatic ring’s electrophilicity and influencing reaction pathways (e.g., nucleophilic substitution at position 3) .

- Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃): The CHF₂ group offers reduced lipophilicity (logP ~1.5 vs.

- Bromine at Position 3 : This substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a shared feature among brominated analogues .

Lipophilicity and Solubility:

- The parent compound’s difluoromethyl group balances lipophilicity and polarity, likely resulting in intermediate solubility in organic solvents (e.g., acetone, DMSO) compared to CF₃-containing analogues, which exhibit higher logP values .

- Ethyl ester derivatives (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate) show reduced aqueous solubility due to increased hydrophobicity .

Metabolic Stability:

- Fluorinated groups (CHF₂, CF₃) resist oxidative metabolism, but CHF₂ may undergo slower defluorination than CF₃, enhancing in vivo half-life .

Reactivity:

- The cyano group at position 2 directs electrophilic attacks to position 5, whereas chloro or hydrogen substituents in analogues allow for divergent reactivity patterns .

Preparation Methods

Preparation of Methyl 2-amino-4-bromo-5-(difluoromethyl)benzoate Intermediate

- Starting from methyl 2-amino-4-bromobenzoate , the difluoromethyl group can be introduced at the 5-position using electrophilic fluorination or via a cross-coupling reaction with difluoromethylating agents.

- Literature on related compounds (e.g., methyl 2-amino-4-bromo-5-fluorobenzoate) indicates that halogenation and substitution reactions are carefully controlled at low temperatures (0–5 °C) to maintain regioselectivity and high yields.

Diazotization and Iodination to Form 3-Bromo-5-(difluoromethyl)-2-iodobenzoate

- The amino group at position 2 is converted into a diazonium salt using sodium nitrite in acidic conditions at 0–5 °C.

- Subsequent reaction with iodide sources (potassium iodide or sodium iodide) replaces the diazonium group with iodine, forming a 2-iodo intermediate.

- This step is crucial for further substitution with cyanide.

Cyanation to Introduce the Cyano Group at Position 2

- The 2-iodo intermediate undergoes nucleophilic substitution with cuprous cyanide (CuCN) in polar aprotic solvents such as N-methylpyrrolidone or N,N-dimethylformamide under nitrogen atmosphere.

- Reaction temperatures range from 60 to 80 °C, with reaction times between 5 to 10 hours.

- After completion, the reaction mixture is worked up by extraction, washing with ammonium chloride/ammonia mixtures, and purified by column chromatography.

- This step yields methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate with high purity and yields typically above 85%.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Iodination | Sodium nitrite, KI, acid (H2SO4), 0–5 °C | 0–5 °C | 1–5 hours | 72–87 | Low temp prevents side reactions |

| Cyanation | Cuprous cyanide, NMP or DMF, N2 atmosphere | 60–80 °C | 5–10 hours | 85–91 | Requires inert atmosphere |

| Purification | Extraction, washing, column chromatography | Ambient | — | — | Ensures high purity of final compound |

Notes on Difluoromethyl Group Introduction

While the direct synthesis of the difluoromethyl substituent on the benzoate ring is less commonly detailed, related synthetic routes suggest that difluoromethyl groups can be introduced via:

- Electrophilic difluoromethylation using reagents such as bromodifluoromethane under radical conditions.

- Cross-coupling of aryl halides with difluoromethyl organometallic reagents.

This step often precedes or follows the bromination and cyanation steps depending on the synthetic route optimization.

Summary of Key Research Findings

- The two-step diazotization-iodination followed by cyanation is a robust and high-yielding method for installing the cyano group at the 2-position on brominated methyl benzoates.

- Reaction conditions favor low temperature for diazotization to avoid decomposition and side reactions.

- Cyanation using cuprous cyanide in polar aprotic solvents under nitrogen atmosphere provides excellent yields and purity.

- The difluoromethyl substituent introduction requires specialized fluorination or cross-coupling methods, often adapted from related fluorinated aromatic syntheses.

- Purification by column chromatography and careful washing steps are essential to isolate the target compound in high purity.

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate?

- Methodology : The compound can be synthesized via sequential functionalization of a benzoate scaffold. A plausible route involves:

Electrophilic substitution : Bromination at the 3-position using reagents like NBS or Br₂ under Fe catalysis (analogous to brominated benzoates in ).

Cyano group introduction : Nitrile formation via Rosenmund-von Braun reaction (using CuCN) or nucleophilic substitution with KCN (as seen in for bromo-fluorobenzoic acids).

Difluoromethylation : Use of difluoromethylating agents (e.g., ClCF₂H with base) at the 5-position, followed by esterification with methanol under acidic conditions (similar to protocols in ).

- Key Considerations : Monitor regioselectivity during bromination and nitrile installation using TLC or HPLC.

Q. How can the structure of this compound be validated spectroscopically?

- Analytical Techniques :

- ¹H/¹³C NMR : Look for signals corresponding to the difluoromethyl group (δ ~5.5–6.5 ppm in ¹H; split into a triplet due to ²J coupling with F) and the ester methyl group (δ ~3.8–4.0 ppm).

- ¹⁹F NMR : A quintet for -CF₂H (δ ~-120 to -140 ppm).

- IR Spectroscopy : Confirm the nitrile (C≡N stretch ~2200–2250 cm⁻¹) and ester (C=O stretch ~1700–1750 cm⁻¹) functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.